c-di-AMP

STING IFNβ Immunology

Select c-di-AMP for its unique differentiation in mucosal adjuvant research. Unlike 2′3′-cGAMP and 3′3′-cGAMP, it drives Th1/Th17 polarization essential for antiviral vaccines. It demonstrates superior potency in human primary dendritic cells over c-di-GMP and c-di-IMP. In preclinical models, it outperforms poly(I:C)/CpG in CTL and memory T cell responses. Ideal for STING variant profiling and translational immunology. Order now for robust, reproducible immune activation.

Molecular Formula C20H24N10O12P2
Molecular Weight 658.4 g/mol
CAS No. 126877-05-2
Cat. No. B159707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-di-AMP
CAS126877-05-2
SynonymsAcetic acid, 4-(2,6-dihydro-2,6-dioxo-7-phenylbenzo1,2-b:4,5-bdifuran-3-yl)phenoxy-, 2-ethoxyethyl ester
Molecular FormulaC20H24N10O12P2
Molecular Weight658.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
InChIInChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
InChIKeyPDXMFTWFFKBFIN-XPWFQUROSA-N
Commercial & Availability
Standard Pack Sizes0.7 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-di-AMP (CAS 126877-05-2) – Product Overview and Core Characteristics for Scientific Procurement


c-di-AMP (cyclic diadenosine monophosphate, CAS 126877-05-2) is a bacterial second messenger nucleotide belonging to the cyclic dinucleotide (CDN) family. It is endogenously produced by many Gram-positive bacteria and plays essential roles in regulating cell growth, osmotic homeostasis, and virulence [1]. In eukaryotic systems, c-di-AMP functions as a pathogen-associated molecular pattern (PAMP) and a potent agonist of the stimulator of interferon genes (STING) pathway, thereby activating TBK1-IRF3 signaling and inducing type I interferon and pro-inflammatory cytokine production [2]. Its dual role as a conserved bacterial signaling molecule and a STING ligand makes it a critical research tool in innate immunity, host-pathogen interaction, and vaccine adjuvant studies.

c-di-AMP Procurement: Why Substituting with Other Cyclic Dinucleotides Compromises Experimental Outcomes


Cyclic dinucleotides (CDNs) exhibit profound functional divergence dictated by their nucleobase composition and phosphodiester linkage geometry. While all bacterial CDNs can engage STING, their binding affinities, downstream signaling kinetics, and resulting immune polarization profiles differ substantially. For instance, 2′3′-cGAMP (mixed linkage) and 3′3′-cGAMP (canonical linkage) differ by over 300-fold in STING affinity . Similarly, c-di-AMP and c-di-GMP, despite both being 3′5′-linked purine homodimers, display distinct cellular uptake, potency in human immune cells, and adjuvant-driven T-helper polarization [1]. Therefore, treating c-di-AMP as interchangeable with cGAMP isomers or c-di-GMP without empirical justification risks misinterpreting immune activation thresholds, misrepresenting adjuvant efficacy, or overlooking species-specific (human vs. murine) activity differences. The quantitative evidence below demonstrates exactly where c-di-AMP holds measurable, selection-relevant differentiation.

c-di-AMP Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Selection


c-di-AMP Occupies a Distinct Intermediate Potency Tier Among Natural STING Agonists in Human Cells

In a systematic comparison of four natural cyclic dinucleotides using THP-1 human monocyte cells, the rank order of potency for stimulating IFNβ gene and protein expression was determined as 2′3′-cGAMP > 3′3′-cGAMP > c-di-AMP > c-di-GMP. Differences between each consecutive pair were statistically significant (P < 0.01) [1].

STING IFNβ Immunology

c-di-AMP Uniquely Promotes Th1/Th17 Polarization Compared to cGAMP Isomers in Mucosal Immunization

A murine intranasal immunization study with OVA antigen directly compared four CDNs (c-di-GMP, c-di-AMP, 3′3′-cGAMP, 2′3′-cGAMP). Analysis of cytokine profiles revealed that c-di-AMP and c-di-GMP induced effective Th1- and Th17-type immune responses, whereas 2′3′-cGAMP and 3′3′-cGAMP did not promote this polarization [1].

Vaccine Th17 Mucosal

c-di-AMP Outperforms TLR Ligand Combination Poly(I:C)/CpG as a Subcutaneous Vaccine Adjuvant

In a direct comparison using C57BL/6 mice immunized subcutaneously with OVA antigen, c-di-AMP induced significantly higher antigen-specific IgG antibody levels and significantly stronger CTL, Th1, and IFNγ-producing CD8+ memory T cell responses compared to the Toll-like receptor ligand formulation poly(I:C)/CpG [1].

Adjuvant Vaccine Immunotherapy

c-di-AMP Exhibits Enhanced Potency in Activating Human Dendritic Cells and Macrophages Relative to Other Bacterial CDNs

A comprehensive comparative analysis of bacterial cyclic dinucleotides (c-di-GMP, c-di-AMP, c-di-IMP) revealed that c-di-AMP displays superior potency in activating both murine and, notably, human dendritic cells (DCs) and macrophages, as assessed by in vitro functional assays and in vivo mouse models [1].

Dendritic Cells Human Immunology Innate Immunity

c-di-AMP Displays Altered Binding Affinity to STING T263R Polymorphic Variant Relative to c-di-GMP

Isothermal titration calorimetry (ITC) analysis revealed that the affinity of the STING T263R variant for c-di-AMP is approximately one-half that of wild-type STING for c-di-GMP (WT Kd = 4.42 μM). In contrast, the affinity of STING T263R for c-di-GMP is increased by approximately 10-fold relative to WT STING [1].

STING Polymorphism Binding Affinity

c-di-AMP: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Mucosal Vaccine Adjuvant Development Requiring Th1/Th17 Polarization

For intranasal or oral vaccine formulations where induction of robust cellular immunity is critical, c-di-AMP offers a validated advantage. As shown in direct comparative mucosal immunization studies, c-di-AMP promotes Th1 and Th17 responses, whereas 2′3′-cGAMP and 3′3′-cGAMP fail to elicit this polarization profile [1]. This makes c-di-AMP the CDN of choice for antiviral and antibacterial mucosal vaccine candidates that rely on IL-17-mediated neutrophil recruitment and Th1-driven CTL responses.

Human Dendritic Cell Activation Studies for Translational Innate Immunity Research

When working with human primary dendritic cells or macrophages, c-di-AMP demonstrates superior potency relative to c-di-GMP and c-di-IMP in activating these critical antigen-presenting cells [2]. This human-cell-specific advantage is essential for translational immunology studies aiming to model human immune responses to bacterial PAMPs or to develop STING-targeted immunotherapies with direct human relevance.

Subcutaneous Protein Vaccine Formulation Where Cellular Immunity Outweighs TLR Adjuvants

In preclinical subcutaneous vaccination models requiring potent CTL and memory T cell responses, c-di-AMP significantly outperforms the widely used TLR ligand combination poly(I:C)/CpG, delivering higher antigen-specific IgG titers and stronger Th1/IFNγ-producing CD8+ memory responses [3]. This makes c-di-AMP a compelling alternative to traditional TLR adjuvants in cancer vaccine and infectious disease vaccine research programs.

STING Polymorphism and Structure-Activity Relationship (SAR) Studies

c-di-AMP exhibits a distinct binding affinity shift with the STING T263R variant compared to c-di-GMP [4]. Researchers investigating STING allelic variants, species-specific STING differences, or designing STING agonists with tailored pharmacogenomic profiles should utilize c-di-AMP as a comparator probe to elucidate how purine homodimers engage STING differentially from c-di-GMP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-di-AMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.